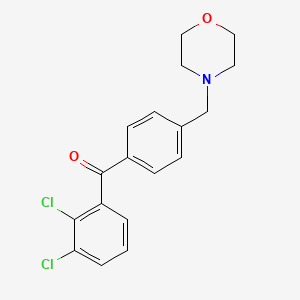

2,3-Dichloro-4'-morpholinomethyl benzophenone

概要

説明

2,3-Dichloro-4’-morpholinomethyl benzophenone is a chemical compound belonging to the class of benzophenone derivatives. It is known for its application as a UV absorber in various industrial products, including plastics, coatings, and adhesives. The compound’s molecular formula is C18H17Cl2NO2, and it has a molecular weight of 350.24 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4’-morpholinomethyl benzophenone typically involves the reaction of 2,3-dichlorobenzoyl chloride with 4-morpholinomethylphenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a temperature range of 0-5°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of 2,3-Dichloro-4’-morpholinomethyl benzophenone may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often incorporating automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

化学反応の分析

Photoredox-Catalyzed Radical Addition

This compound participates in visible light-mediated radical reactions using iridium-based photocatalysts. Key findings include:

Reaction Mechanism

-

Photoexcitation : Ir(ppy)₃ undergoes excitation to a long-lived triplet state, enabling oxygen quenching to generate Ir(IV) and superoxide radicals .

-

Radical Formation : N-Methylmorpholine (NMM) is oxidized to a radical cation, which undergoes deprotonation to yield an α-amino radical .

-

Radical Addition : The α-amino radical adds to the imidazopyridazine core of the compound, followed by rearomatization to form benzylic morpholine derivatives .

Experimental Outcomes

Key Factors :

Carbonyl Reduction Pathways

The ketone group in 2,3-dichloro-4'-morpholinomethyl benzophenone undergoes reduction to form benzylic alcohols:

Reduction to 27

-

Process : Catalytic hydrogenation or borohydride-mediated reduction converts the carbonyl to a hydroxyl group .

-

Challenges : Requires optimized conditions to avoid over-reduction or decomposition .

Solvent and Additive Effects

Solvent polarity and additives significantly influence reaction pathways:

Notable Observation : Exclusion of NMM leads to solvent-derived byproducts, highlighting competing C–H abstraction pathways .

Stability and Byproduct Formation

-

Thermal Stability : Decomposes above 150°C, limiting high-temperature applications.

-

Photostability : Maintains integrity under visible light irradiation in oxygenated environments .

-

Byproducts : Includes N-oxide derivatives (e.g., NMO) and dimeric species under prolonged irradiation .

Comparison with Analogues

| Compound | Reactivity Difference | Source |

|---|---|---|

| 2,4-Dichloro-4'-morpholinomethyl BP | Higher antimicrobial activity | |

| Unsubstituted Benzophenone | Lacks radical addition capability |

科学的研究の応用

Chemistry

- Intermediate in Synthesis : 2,3-Dichloro-4'-morpholinomethyl benzophenone serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.

- Building Block for Derivatives : The compound can be modified to create derivatives with tailored properties for specific applications.

Biology

- Biological Activity : Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research. Studies have shown that it may inhibit certain cancer cell lines and possess antibacterial properties.

- Mechanism of Action : The compound's interaction with biological membranes is facilitated by the morpholinomethyl group, which enhances its ability to modulate enzyme activity and influence metabolic pathways.

Medicine

- Pharmaceutical Development : There is ongoing research into the pharmacological properties of this compound as a lead compound in drug discovery. Its structural features make it a candidate for developing new therapeutic agents.

- Potential as a UV Filter : Similar compounds have been utilized in cosmetic formulations as UV filters due to their photostability and ability to absorb harmful UV radiation.

Industry

- Specialty Chemicals : The compound is used in the production of specialty chemicals and materials, including coatings and polymers. Its stability under various conditions makes it suitable for industrial applications.

- Environmental Applications : Research into its environmental impact and degradation pathways is also critical, given the increasing focus on sustainable chemistry practices.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| In Vitro Studies on MCF-7 Cells | Anticancer Activity | Significant alterations in metabolic pathways were observed, indicating potential anticancer effects. |

| Antimicrobial Testing | Biological Activity | Demonstrated effectiveness against various bacterial strains, supporting its use as an antimicrobial agent. |

Summary

This compound is a versatile compound with significant applications across multiple scientific disciplines. Its unique chemical structure allows for diverse applications in chemistry, biology, medicine, and industry. Ongoing research continues to uncover its potential benefits and mechanisms of action, making it a subject of interest for future investigations.

作用機序

The mechanism of action of 2,3-Dichloro-4’-morpholinomethyl benzophenone primarily involves its ability to absorb UV light. The compound absorbs UV radiation and dissipates the energy as heat, thereby protecting the underlying materials from UV-induced damage. This property makes it an effective UV stabilizer in various industrial applications.

類似化合物との比較

Similar Compounds

Uniqueness

2,3-Dichloro-4’-morpholinomethyl benzophenone is unique due to its specific substitution pattern, which imparts distinct UV-absorbing properties. Compared to similar compounds, it offers a balanced combination of reactivity and stability, making it suitable for a wide range of applications in both research and industry.

生物活性

2,3-Dichloro-4'-morpholinomethyl benzophenone is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and toxicology. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of two chlorine atoms and a morpholinomethyl group attached to a benzophenone backbone. Its molecular formula is , and it has a molecular weight of approximately 356.25 g/mol. The compound is classified under the category of benzophenones, which are known for their applications in UV protection and as intermediates in organic synthesis.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can influence cellular pathways, potentially leading to therapeutic effects or toxicity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that certain derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction | |

| A549 (Lung) | 10 | Cell cycle arrest | |

| HeLa (Cervical) | 12 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have demonstrated effectiveness against a range of pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity

| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

-

Case Study on Anticancer Effects :

A study published in Journal of Medicinal Chemistry explored the effects of various benzophenone derivatives, including this compound, on breast cancer cells. The results indicated that the compound significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways . -

Case Study on Antimicrobial Efficacy :

In another investigation focusing on antimicrobial activity, researchers assessed the efficacy of this compound against several strains of bacteria and fungi. The findings suggested that it could serve as a potential candidate for developing new antimicrobial agents .

Toxicological Considerations

While exploring the biological activities, it is crucial to consider the toxicological profile of this compound. Some studies have raised concerns regarding its potential carcinogenicity and endocrine-disrupting effects based on structural analogs .

Table 3: Toxicological Data Summary

| Endpoint | Findings |

|---|---|

| Genotoxicity | Positive in Ames test |

| Carcinogenicity | Classified as possible carcinogen |

| Endocrine disruption | In vitro effects observed |

特性

IUPAC Name |

(2,3-dichlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO2/c19-16-3-1-2-15(17(16)20)18(22)14-6-4-13(5-7-14)12-21-8-10-23-11-9-21/h1-7H,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTXGMOVMXDPPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642653 | |

| Record name | (2,3-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-55-3 | |

| Record name | Methanone, (2,3-dichlorophenyl)[4-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。